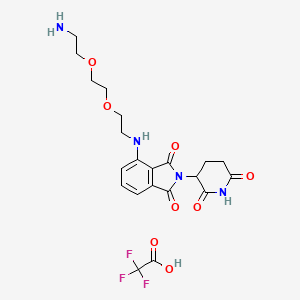
Thalidomide-PEG2-C2-NH2 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-NH-PEG2-C2-NH2 (TFA) est un conjugué synthétique ligand-lieur E3 ligase qui incorpore le ligand de céréblon à base de thalidomide et un lieur de polyéthylène glycol à 2 unités. Ce composé est principalement utilisé dans la technologie des chimères de ciblage de la protéolyse (PROTAC), qui exploite le système ubiquitine-protéasome intracellulaire pour dégrader sélectivement les protéines cibles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Thalidomide-NH-PEG2-C2-NH2 (TFA) implique la conjugaison du thalidomide avec un lieur de polyéthylène glycol. Le processus comprend généralement les étapes suivantes :
Activation du thalidomide : Le thalidomide est activé à l’aide d’un réactif approprié tel que le N,N’-dicyclohexylcarbodiimide (DCC) pour former un ester actif.
PEGylation : Le thalidomide activé est ensuite mis en réaction avec une diamine de polyéthylène glycol pour former le conjugué thalidomide-PEG.
Amidation : Le conjugué thalidomide-PEG résultant est ensuite mis en réaction avec une amine pour introduire le groupe amine terminal, formant le Thalidomide-NH-PEG2-C2-NH2.
Formation du sel de trifluoroacétate : Enfin, le composé est converti en sa forme de sel de trifluoroacétate (TFA) pour la stabilisation et une meilleure solubilité.
Méthodes de production industrielle
La production industrielle du Thalidomide-NH-PEG2-C2-NH2 (TFA) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac : Synthèse à grande échelle du thalidomide activé et de la diamine de polyéthylène glycol.
Purification : Le produit brut est purifié à l’aide de techniques telles que la chromatographie sur colonne ou la recristallisation.
Contrôle qualité : Le produit final est soumis à un contrôle qualité rigoureux pour garantir une pureté et une constance élevées.
Analyse Des Réactions Chimiques
Types de réactions
Le Thalidomide-NH-PEG2-C2-NH2 (TFA) subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactions d’amidation : Le composé peut former des amides avec des acides carboxyliques.
Hydrolyse : Les liaisons esters du lieur de polyéthylène glycol peuvent être hydrolysées en milieu acide ou basique.
Réactifs et conditions courantes
Substitution nucléophile : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle en milieu basique.
Amidation : Acides carboxyliques ou leurs dérivés en présence d’agents de couplage comme le DCC ou le N,N’-diisopropylcarbodiimide (DIC).
Hydrolyse : Solutions aqueuses acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés de thalidomide substitués, les amides et les fragments de polyéthylène glycol hydrolysés .
Applications de la recherche scientifique
Le Thalidomide-NH-PEG2-C2-NH2 (TFA) a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé dans la synthèse des PROTAC pour la dégradation ciblée des protéines.
Biologie : Utilisé dans des études impliquant des interactions protéine-protéine et des voies de signalisation cellulaire.
Médecine : Étudié pour son potentiel dans le traitement des maladies par la dégradation sélective des protéines responsables de la maladie.
Industrie : Utilisé dans le développement de nouveaux matériaux et de systèmes d’administration de médicaments.
Applications De Recherche Scientifique
Thalidomide-NH-PEG2-C2-NH2 (TFA) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the development of new materials and drug delivery systems.
Mécanisme D'action
Le Thalidomide-NH-PEG2-C2-NH2 (TFA) exerce ses effets par le mécanisme suivant :
Liaison à la céréblon : La partie thalidomide se lie à la protéine céréblon, un composant du complexe E3 ubiquitine ligase.
Recrutement des protéines cibles : Le lieur de polyéthylène glycol facilite le recrutement des protéines cibles vers le complexe E3 ligase.
Ubiquitination et dégradation : Les protéines cibles sont ubiquitinées et ensuite dégradées par le protéasome.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de Thalidomide-PEG2-C2-NH2 : Structure similaire mais forme de sel différente.
Thalidomide-O-amido-PEG3-C2-NH2 : Contient un lieur de polyéthylène glycol plus long.
Pomalidomide-PEG2-C2-NH2 : Un dérivé du thalidomide avec une activité accrue.
Unicité
Le Thalidomide-NH-PEG2-C2-NH2 (TFA) est unique en raison de sa combinaison spécifique de ligand de céréblon à base de thalidomide et d’un lieur de polyéthylène glycol à 2 unités, ce qui le rend très efficace dans la technologie PROTAC pour la dégradation ciblée des protéines .
Propriétés
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6.C2HF3O2/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;3-2(4,5)1(6)7/h1-3,14,21H,4-11,20H2,(H,22,24,25);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEOTJQAATZPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylpropanamide](/img/structure/B2472161.png)
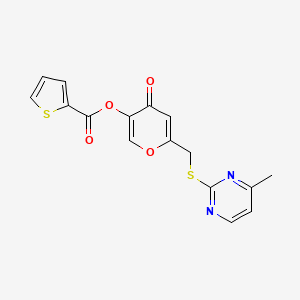
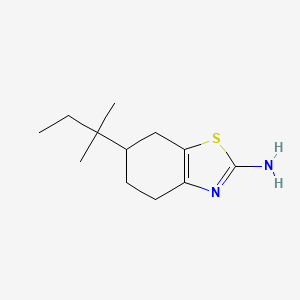
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2472168.png)
![2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2472169.png)
![2-Methyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B2472170.png)
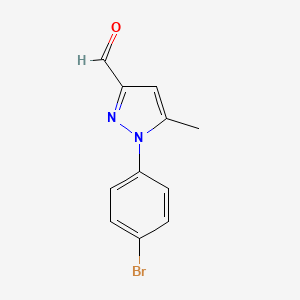
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2472173.png)
![N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-fluorobenzamide](/img/structure/B2472174.png)

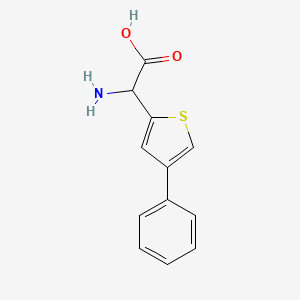

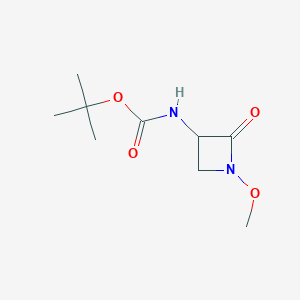
![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2472183.png)
